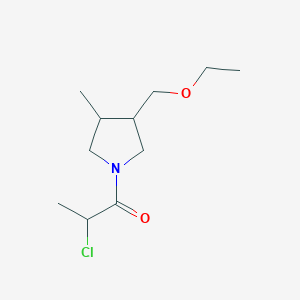
2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
説明
The compound “2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one” is an organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted with an ethoxymethyl group at the 3-position and a methyl group at the 4-position. The 2-position of the pyrrolidine ring is connected to a propanone group with a chlorine atom at the 2-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the introduction of the substituents. The ethoxymethyl and methyl groups could be introduced using standard alkylation reactions. The chloropropanone moiety could be introduced using a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which imparts some degree of rigidity to the molecule. The ethoxymethyl and methyl substituents would add some steric bulk, which could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
As an organic compound containing a pyrrolidine ring, this molecule could undergo a variety of chemical reactions. The chlorine atom is a good leaving group, so it could undergo nucleophilic substitution reactions. The carbonyl group could undergo addition reactions, and the ethoxymethyl group could potentially be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar carbonyl group and the polarizable chlorine atom could influence its solubility and reactivity. The ethoxymethyl group could also influence the compound’s hydrophobicity .科学的研究の応用
Catalytic Activity in Transfer Hydrogenation
The compound 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, related to the chemical structure of interest, was utilized in the synthesis of phosphinite ligands, which were then applied in the preparation of Ru(II)–phosphinite compounds. These compounds demonstrated significant catalytic activity in the transfer hydrogenation of various ketones, achieving high conversion rates up to 99%. This showcases the potential of similar structures in catalytic processes, especially in the synthesis of alcohols from ketones, which is a key reaction in pharmaceutical and chemical manufacturing (Aydemir et al., 2014).
Fluorescence Probing in Polymerization
Another application is found in the development of fluorescence probes based on stilbazolium salts for monitoring free radical polymerization processes. Compounds structurally related to 2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one were investigated for their ability to monitor the progress of polymerization through changes in fluorescence intensity and spectroscopic shifts. This research highlights the role of such compounds in improving the understanding and control of polymerization processes, which is crucial for the development of new polymeric materials (Wróblewski et al., 1999).
Synthesis and Activity in Medicinal Chemistry
In medicinal chemistry, derivatives of structurally similar compounds have been synthesized and evaluated for their biological activities. For instance, derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine were prepared and tested as analgesics, showcasing the potential of such compounds in the development of new therapeutic agents. The synthesis of these derivatives involves various chemical transformations, indicating the versatility of the core structure in medicinal chemistry applications (Radl et al., 1999).
Photocleavage of DNA
The compound bis[(1-methylpyrrolidin-2-yl)methoxy] [phthalocyaninato] silicon and its derivatives were studied for their ability to bind to DNA and induce photocleavage. This research is indicative of the potential applications of related compounds in photodynamic therapy (PDT), where targeted DNA damage is used to treat diseases such as cancer. The ability of these compounds to interact with DNA and mediate photocleavage under light activation presents a novel approach to the development of therapeutic agents (Uslan & Sesalan, 2013).
特性
IUPAC Name |
2-chloro-1-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-4-15-7-10-6-13(5-8(10)2)11(14)9(3)12/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBNOUOSEWOIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479927.png)
![1-methyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479928.png)
![1,6-diethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479930.png)
![1-(prop-2-yn-1-yl)-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479931.png)
![1-ethyl-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479932.png)
![2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1479934.png)
![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479935.png)
![1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1479937.png)
![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479939.png)
![1-(cyclobutylmethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479941.png)
![3-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1479944.png)
![6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479946.png)
![methyl 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1479947.png)
![6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479948.png)